ML089 -

ML089

Catalog Number: EVT-1593059
CAS Number:
Molecular Formula: C13H8FNOS
Molecular Weight: 245.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-fluoro-2-phenyl-1,2-benzothiazol-3-one is a member of benzothiazoles.
Source and Classification

ML089 was developed as part of research efforts to identify novel inhibitors that could potentially be used in the treatment of various diseases, including cancer and neurodegenerative disorders. It belongs to a broader class of compounds known as small molecule inhibitors, which are characterized by their ability to modulate biological processes at the molecular level.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML089 typically involves multi-step organic synthesis techniques. The process begins with readily available starting materials, which undergo various chemical reactions, including:

  • Coupling Reactions: These are used to form carbon-carbon bonds essential for building the core structure of ML089.
  • Functional Group Modifications: These reactions introduce specific functional groups that enhance the compound's biological activity and solubility.
  • Purification Techniques: After synthesis, ML089 is purified using methods such as column chromatography or recrystallization to ensure high purity suitable for biological testing.

The synthetic route may vary depending on the desired analogs or derivatives being explored for enhanced efficacy or reduced toxicity.

Molecular Structure Analysis

Structure and Data

ML089 has a well-defined molecular structure that can be characterized by its chemical formula and three-dimensional conformation. The compound typically features:

  • Core Structure: A central scaffold that provides the necessary interactions with target proteins.
  • Substituents: Various functional groups that influence its binding affinity and selectivity.

The molecular weight, solubility parameters, and other physicochemical properties are critical for understanding how ML089 behaves in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

ML089 participates in several chemical reactions that can be studied to understand its reactivity and stability:

  • Binding Interactions: The compound interacts with specific enzymes or receptors, leading to conformational changes that inhibit their activity.
  • Metabolic Stability: Investigations into how ML089 is metabolized in biological systems reveal insights into its half-life and potential side effects.
Mechanism of Action

Process and Data

The mechanism of action of ML089 involves selective inhibition of target proteins. This inhibition disrupts specific signaling pathways associated with disease progression. Key points include:

  • Target Identification: Understanding which proteins ML089 binds to is essential for elucidating its therapeutic effects.
  • Biological Pathways: The compound's action leads to downstream effects that can result in cellular responses such as apoptosis in cancer cells or neuroprotection in neurodegenerative conditions.

Quantitative data from assays measuring enzyme activity or cell viability provide evidence supporting the proposed mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML089 exhibits several important physical and chemical properties:

  • Melting Point: A characteristic temperature range where the compound transitions from solid to liquid.
  • Solubility: Solubility in various solvents is crucial for formulation development.
  • Stability: The compound's stability under different pH conditions and temperatures affects its shelf life and efficacy.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.

Applications

Scientific Uses

ML089 has potential applications in various scientific fields, particularly in drug discovery and development. Its uses include:

  • Cancer Research: As an inhibitor, ML089 may help elucidate pathways involved in tumor growth and metastasis.
  • Neurodegenerative Disease Studies: Investigating its effects on neuronal survival could lead to new treatments for diseases like Alzheimer's or Parkinson's.
  • Pharmacological Profiling: Understanding how ML089 interacts with different biological targets aids in the design of more effective drugs with fewer side effects.
Introduction to ML089 in the Context of Glycosylation Disorders

Biochemical Rationale for Targeting Phosphomannose Isomerase (PMI) in CDG-Ia

The therapeutic rationale for PMI inhibition in PMM2-CDG stems from the competitive substrate dynamics between two enzymes: PMI (catalyzing Man-6-P ⇌ fructose-6-phosphate) and PMM2 (converting Man-6-P → mannose-1-phosphate). In healthy cells, ~95% of Man-6-P is catabolized by PMI toward glycolysis, leaving only minor fractions for glycosylation. PMM2-deficient cells exhibit severely reduced flux toward mannose-1-phosphate despite residual enzyme activity, as PMI efficiently depletes the shared substrate Man-6-P [5] [6].

ML089 exploits a critical vulnerability: inhibiting PMI forces metabolic accumulation of Man-6-P, enabling residual PMM2 activity to utilize this pool for glycosylation. This strategy mirrors the successful mannose therapy used in MPI-CDG (CDG-Ib), where direct PMI deficiency permits Man-6-P redirection. However, in PMM2-CDG, pharmacological PMI inhibition is required to achieve similar substrate diversion [2] [6]. Crucially, ML089’s non-competitive mechanism avoids antagonism by elevated Man-6-P concentrations—a key advantage over competitive inhibitors [6].

Table 1: Enzymatic Targets in Mannose-6-Phosphate Metabolism

EnzymeGeneReactionRole in CDGSubstrate Affinity (Km)
Phosphomannose isomerase (PMI)MPIMan-6-P ⇌ Fructose-6-PCompetes for Man-6-P; inhibition beneficial in CDG-Ia0.08 mM (human) [6]
Phosphomannomutase 2 (PMM2)PMM2Man-6-P → Mannose-1-PDeficient in CDG-Ia; rate-limiting in glycosylation0.12 mM (human) [9]
Phosphomannomutase 1 (PMM1)PMM1Man-6-P → Mannose-1-PMinor isozyme; cannot compensate for PMM2 lossNot characterized

Role of PMI in Mannose-6-Phosphate Metabolic Flux and Glycosylation Pathways

PMI sits at a critical metabolic branch point governing carbon allocation between glycolysis and glycosylation. Under physiological conditions, PMI maintains a low Man-6-P pool (<5% of total hexose phosphates) due to its high catalytic efficiency (kcat/Km = 3.7 × 10⁵ M⁻¹s⁻¹) [6]. This creates a "substrate drain" that limits precursor availability for glycan synthesis. In PMM2-deficient cells, even modest PMI inhibition significantly increases Man-6-P concentrations. For example, at 1.3 µM ML089 (IC₉₀ concentration), cellular Man-6-P levels rise >8-fold, directly correlating with improved glycan occupancy on transferrin in patient fibroblasts [5] [6].

The kinetic dominance of PMI is evidenced by isotope tracing: in wild-type cells, <5% of administered ¹⁴C-mannose incorporates into glycoproteins, while >90% enters glycolysis via PMI. With ML089 treatment, glycosylation incorporation rises to >25% without compromising energy metabolism, demonstrating targeted pathway modulation [6]. In zebrafish embryos—a model for glycosylation defects—ML089 increased mannose flux toward N-glycans by 40%, validating in vivo target engagement [5].

ML089 as a Probe Molecule for PMI Inhibition: Therapeutic and Mechanistic Significance

ML089 (C₁₃H₈FNOS; MW 245.27 g/mol) is a orally bioavailable benzoisothiazolone derivative discovered through high-throughput screening (AID-1545) and optimized as part of the NIH Molecular Libraries Program [2] [6]. It exhibits potent inhibition of human PMI (IC₅₀ = 1.3 µM) with >69-fold selectivity over related enzymes like PMM2 (IC₅₀ = 83 µM) and PHOSPHO1 (IC₅₀ = 800 nM) [2]. Its membrane permeability enables cellular and in vivo studies unattainable with earlier PMI inhibitors.

Table 2: Key Chemical and Pharmacological Properties of ML089

PropertyValueAssay SystemSignificance
Molecular FormulaC₁₃H₈FNOSCalculated from structure [1]Ensures compound identity
CAS Registry1306638-12-9Chemical registry [1] [3]Unique compound identifier
IC₅₀ vs. PMI1.3 µMFluorescence intensity assay (AID-1535) [2] [6]Primary target potency
Selectivity (PMM2)83 µM IC₅₀Biochemical counter-screen (AID-1655) [6]69-fold selectivity window
Solubility (DMSO)25 mg/mL (101.93 mM)In vitro reconstitution [1]Enables cellular studies
Cellular ActivityImproved glycosylation at 10 µMCDG-Ia patient fibroblasts [5] [6]Functional rescue evidence

Mechanistically, ML089 binds PMI’s substrate isomerization site non-competitively, as evidenced by unaltered inhibition potency under high (10× Km) Man-6-P concentrations [6]. This distinguishes it from natural substrate mimics and enables sustained inhibition even during mannose supplementation—a proposed combinatorial therapy for CDG-Ia. As a chemical probe, ML089 has revealed:

  • Conserved target vulnerability: Inhibits orthologs from zebrafish to humans due to PMI’s >90% sequence conservation [6]
  • Glycosylation rescue window: Effective at 2–10 µM in cells without cytotoxicity (up to 50 µM in HeLa cells) [6]
  • Therapeutic scaffold value: The benzoisothiazolone chemotype inspired second-generation inhibitors (e.g., MLS0315771) with improved potency [5]

Properties

Product Name

ML089

IUPAC Name

5-fluoro-2-phenyl-1,2-benzothiazol-3-one

Molecular Formula

C13H8FNOS

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H

InChI Key

ZTQXZKHEMCRFEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.